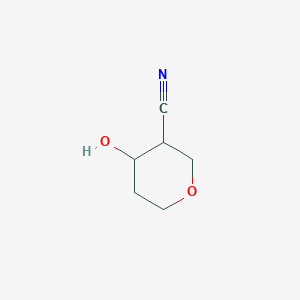

4-Hydroxyoxane-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

4-hydroxyoxane-3-carbonitrile |

InChI |

InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2 |

InChI Key |

GYTBAEBRVTVWKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1O)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxyoxane 3 Carbonitrile and Analogous Scaffolds

Strategic Approaches in Ring Formation and Functionalization

The construction of the oxane ring with specific substituents at the C-3 and C-4 positions necessitates sophisticated strategic approaches. Key methods involve the formation of the heterocyclic core through cyclization reactions, with concurrent or subsequent introduction of the required hydroxyl and carbonitrile functionalities.

Cycloaddition and Cyclization Reactions (e.g., Prins Cyclization, Intramolecular Hydroalkoxylation)

Cyclization reactions represent the most direct and atom-economical pathways to the oxane skeleton.

Prins Cyclization: The Prins reaction, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a powerful tool for constructing tetrahydropyran (B127337) rings. mdpi.com The reaction proceeds through an oxocarbenium ion intermediate, which undergoes cyclization and subsequent trapping by a nucleophile. mdpi.com For the synthesis of a 4-hydroxy-substituted oxane, water can act as the nucleophile. organic-chemistry.org

Research by Yadav et al. demonstrated a highly diastereoselective Prins cyclization of homoallylic alcohols with various aldehydes using phosphomolybdic acid as a catalyst in water. organic-chemistry.org This method affords 4-hydroxytetrahydropyran derivatives with excellent yields and cis-selectivity, driven by a chair-like transition state. organic-chemistry.org The use of water as the solvent and nucleophile makes this an environmentally benign approach. organic-chemistry.org Adapting this methodology for the synthesis of the target compound would likely involve the use of a glyoxylonitrile or a related two-carbon aldehyde equivalent bearing a nitrile group.

Intramolecular Hydroalkoxylation: This reaction involves the addition of an internal hydroxyl group across a carbon-carbon double bond to form a cyclic ether. mdpi.comrsc.org The synthesis of the oxane ring is achieved via the cyclization of a δ-hydroxy alkene. This process can be catalyzed by acids or transition metals. An efficient method described for the synthesis of polysubstituted tetrahydropyrans involves the acid-mediated cyclization of vinylsilyl alcohols, where p-toluenesulfonic acid proves to be an effective reagent, leading to high diastereoselectivity. mdpi.com The stereochemical outcome is often controlled by minimizing 1,3-diaxial interactions in the transition state, leading to the formation of a single diastereoisomer. mdpi.com This strategy allows for the creation of quaternary centers adjacent to the ring oxygen. mdpi.com

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, offer a highly efficient route to complex molecules. tcichemicals.comjppres.com While a specific MCR for 4-hydroxyoxane-3-carbonitrile is not prominently documented, the principles of MCRs are applicable for constructing highly functionalized heterocyclic systems. nih.gov

For instance, MCRs are widely used to generate libraries of bioactive compounds for pharmacological screening. nih.gov A general strategy could involve the one-pot reaction of a 1,5-diol precursor, a source of cyanide (e.g., trimethylsilyl (B98337) cyanide), and an aldehyde component under catalytic conditions. The development of such a reaction would be a significant step towards a highly convergent and atom-economical synthesis of the target scaffold. researchgate.net The synthesis of various 2-amino-4H-chromene-3-carbonitrile derivatives through MCRs highlights the potential of this approach for creating molecules with vicinal nitrile and other functional groups on a heterocyclic core. nih.govrsc.org

Stereocontrolled Synthetic Pathways (e.g., Diastereoselective and Enantioselective Syntheses)

Controlling the stereochemistry at the C-3 and C-4 positions is critical. Many modern synthetic methods for oxane rings offer excellent stereocontrol.

Diastereoselective Synthesis: As mentioned, acid-mediated intramolecular hydroalkoxylation of δ-hydroxy vinylsilanes can proceed with high diastereoselectivity, yielding tetrahydropyrans with the substituents in a thermodynamically favored anti-conformation to avoid steric clashes. mdpi.com Similarly, Prins cyclizations often exhibit high diastereoselectivity, leading to the formation of cis-2,6-disubstituted-4-hydroxytetrahydropyrans through a kinetically controlled process involving a chair-like transition state. organic-chemistry.org

Enantioselective Synthesis: Achieving enantioselectivity requires the use of chiral catalysts. A copper-catalyzed intramolecular hydroalkoxylation of unactivated alkenols has been developed for the asymmetric synthesis of cyclic ethers. nih.gov Using a chiral copper-based catalyst system, various substituted tetrahydrofurans and other cyclic ethers have been synthesized with high enantiomeric excess (ee). nih.gov The proposed mechanism involves an enantioselective oxycupration step. nih.gov While demonstrated primarily for five-membered rings, the extension to six-membered oxanes is a promising avenue. Furthermore, organocatalysis using chiral Brønsted acids has also been reported for the highly enantioselective cyclization of alkenols. nih.gov

Modern Catalytic Methods in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules. Both transition metal catalysis and organocatalysis offer powerful tools for constructing the this compound scaffold.

Transition Metal Catalysis (e.g., Palladium, Rhenium, Platinum, Gold Catalysis)

Various transition metals are effective catalysts for the key ring-forming hydroalkoxylation reaction. rsc.org These catalysts typically operate under mild conditions and tolerate a wide range of functional groups.

Platinum: Platinum catalysts, such as a mixture of [PtCl₂(H₂C=CH₂)]₂ and a phosphine (B1218219) ligand, are effective for the hydroalkoxylation of δ-hydroxy olefins to form tetrahydropyran derivatives. nih.gov The reaction tolerates numerous functional groups, including esters, amides, and various ethers. nih.gov

Gold: Gold(I) catalysts have been shown to be effective in the intramolecular hydroalkoxylation of unactivated terminal alkenes. organic-chemistry.org

Rhenium: Rhenium(VII) oxides have been employed as catalysts for Prins cyclization reactions, providing an alternative to more traditional Lewis acids. organic-chemistry.org

Copper: Copper(I)-based catalysts, particularly with ligands like Xantphos, can catalyze the intramolecular hydroalkoxylation of unactivated alkenes to provide five- and six-membered cyclic ethers. organic-chemistry.org Enantioselective versions using chiral ligands have also been developed. nih.gov

Cobalt: A cobalt(salen) complex, in conjunction with an N-fluoropyridinium salt, has been used for the intramolecular hydroalkoxylation of unactivated olefins at room temperature, demonstrating broad functional group tolerance. organic-chemistry.org

The table below summarizes key findings for transition metal-catalyzed synthesis of oxane/tetrahydropyran rings.

| Catalyst System | Reaction Type | Substrate Type | Key Findings | Reference(s) |

| [PtCl₂(H₂C=CH₂)]₂ / P(4-C₆H₄CF₃)₃ | Hydroalkoxylation | δ-Hydroxy olefins | Forms tetrahydropyran derivatives; tolerates various functional groups. | nih.gov |

| Cu(I)-Xantphos | Hydroalkoxylation | Unactivated terminal alkenes | Provides five- and six-membered cyclic ethers. | organic-chemistry.org |

| Co(salen) complex / N-fluoropyridinium salt | Hydroalkoxylation | Unactivated olefins | Mild, room-temperature reaction with broad functional group tolerance. | organic-chemistry.org |

| Rhenium(VII) oxide | Prins Cyclization | Homoallylic alcohols and aldehydes | Effective catalysis of Prins cyclization to form tetrahydropyrans. | organic-chemistry.org |

| Lanthanide triflates | Hydroalkoxylation | Hydroxyalkenes | Efficient catalysis in ionic liquids at room temperature. | organic-chemistry.org |

Organocatalysis and Acid-Base Catalysis

Acid-Base Catalysis: Many foundational methods for oxane synthesis rely on acid or base catalysis. numberanalytics.com Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., InCl₃, Sc(OTf)₃) are commonly used to promote Prins cyclizations and hydroalkoxylations by activating the carbonyl or alkene groups. mdpi.commdpi.comorganic-chemistry.org The choice of acid can influence the reaction pathway and selectivity. numberanalytics.com For example, strong Brønsted acids can catalyze intramolecular hydroalkoxylation, though they may have limited functional group compatibility. rsc.org Supramolecular catalysts, such as a self-assembled resorcin researchgate.netarene hexamer, can act as large enzyme-like catalysts, providing a protected cavity where acid-catalyzed hydroalkoxylation can occur under mild conditions. rsc.org

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. researchgate.netmdpi.com Chiral organocatalysts, such as quinine-derived thioureas, have been successfully used in the enantioselective synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles via a tandem Michael addition-cyclization. nih.gov This demonstrates the potential of organocatalysis to construct complex heterocyclic systems with control over stereochemistry. The dual acid-base behavior of some organocatalysts, such as pyridine-2-carboxylic acid, can be harnessed to drive multicomponent reactions for the green synthesis of related 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.org The application of such catalysts to the synthesis of the oxane core is an active area of research.

Functional Group Interconversions and Derivatization Strategies of Oxane Carbonitriles

The presence of both a hydroxyl and a nitrile group on the oxane ring provides two distinct handles for chemical modification. These functional groups can be transformed independently or in concert to generate a library of derivatives with tailored properties.

Hydroxyl Group Transformations

The secondary hydroxyl group at the C-4 position of this compound is a versatile site for derivatization. Its reactivity is characteristic of secondary alcohols and can be exploited to introduce a variety of other functional groups, thereby modulating the molecule's polarity, steric bulk, and hydrogen-bonding capabilities. libretexts.org

Key transformations of the hydroxyl group include:

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comchemguide.co.uk Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. orgsyn.org

Etherification: Formation of an ether linkage is another important derivatization. This can be achieved via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. researchgate.net

Mitsunobu Reaction: For a stereospecific inversion of the hydroxyl group's configuration during substitution, the Mitsunobu reaction is a powerful tool. wikipedia.orgnih.gov This reaction allows for the conversion of the alcohol to various functional groups, including esters, by reacting it with a nucleophile in the presence of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). commonorganicchemistry.comorganic-chemistry.org

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-oxooxane-3-carbonitrile. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods.

The following table summarizes representative hydroxyl group transformations that can be applied to this compound, with conditions inferred from analogous systems.

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Esterification | Acetic anhydride, Pyridine, room temperature | 4-Acetoxyoxane-3-carbonitrile | orgsyn.org |

| Etherification | NaH, THF; then CH3I | 4-Methoxyoxane-3-carbonitrile | researchgate.net |

| Mitsunobu Reaction | Benzoic acid, PPh3, DEAD, THF, 0 °C to rt | 4-(Benzoyloxy)oxane-3-carbonitrile | wikipedia.orgnih.gov |

| Oxidation | PCC, CH2Cl2, room temperature | 4-Oxooxane-3-carbonitrile | nih.gov |

Nitrile Group Transformations

The nitrile group at the C-3 position is a versatile functional group that can be converted into a range of other functionalities, including amines, carboxylic acids, amides, and ketones. rsc.org These transformations significantly expand the chemical space accessible from the this compound scaffold.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heating. chemistrysteps.comchemguide.co.uk Acidic hydrolysis, for example with hydrochloric acid, directly yields the carboxylic acid. libretexts.org Alkaline hydrolysis with a base like sodium hydroxide (B78521) initially produces the carboxylate salt, which then requires acidification to furnish the carboxylic acid. chemguide.co.uk Partial hydrolysis to an amide can also be achieved under controlled conditions. byjus.com

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH4). pressbooks.pub This transformation provides a key entry point to a variety of amine derivatives.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be accomplished using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. masterorganicchemistry.comyoutube.com The intermediate imine is hydrolyzed upon workup to yield the aldehyde. pressbooks.pub

Reaction with Grignard Reagents: The addition of Grignard reagents to the nitrile, followed by acidic workup, leads to the formation of ketones. masterorganicchemistry.comlibretexts.orgnittokasei.co.jp This reaction allows for the introduction of a new carbon-carbon bond at the C-3 position.

Cycloaddition Reactions: Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with azides to form tetrazoles, or in other cycloaddition pathways to generate various heterocyclic systems. uzhnu.edu.ua

The following table outlines representative nitrile group transformations applicable to this compound, with reaction conditions extrapolated from similar chemical systems.

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Hydrolysis to Carboxylic Acid | HCl (aq), heat (reflux) | 4-Hydroxyoxane-3-carboxylic acid | libretexts.orgchemguide.co.uk |

| Hydrolysis to Amide | H2O2, K2CO3, DMSO, room temperature | 4-Hydroxyoxane-3-carboxamide | uzh.ch |

| Reduction to Amine | 1. LiAlH4, THF; 2. H2O | (4-Hydroxytetrahydro-2H-pyran-3-yl)methanamine | pressbooks.pub |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C; 2. H2O | 4-Hydroxyoxane-3-carbaldehyde | pressbooks.pubmasterorganicchemistry.com |

| Reaction with Grignard Reagent | 1. CH3MgBr, Et2O; 2. H3O+ | 1-(4-Hydroxytetrahydro-2H-pyran-3-yl)ethan-1-one | masterorganicchemistry.comlibretexts.org |

Elucidation of Reaction Mechanisms and Transformative Chemistry of 4 Hydroxyoxane 3 Carbonitrile

Mechanistic Investigations of Hydroxyl and Nitrile Group Reactivity

Nucleophilic and Electrophilic Reactions of the Hydroxyl Moiety

No specific studies on the nucleophilic and electrophilic reactions of the hydroxyl group in 4-Hydroxyoxane-3-carbonitrile have been found. In general, the hydroxyl group can act as a nucleophile, for example, in acylation or alkylation reactions, or it can be made into a better leaving group for substitution reactions after protonation or conversion to a sulfonate ester.

Addition and Cyclization Pathways Involving the Nitrile Functionality

Specific addition and cyclization pathways involving the nitrile functionality of this compound are not documented. Generally, the nitrile group can undergo nucleophilic addition, hydrolysis to a carboxylic acid or amide, or reduction to an amine. Intramolecular cyclization involving the neighboring hydroxyl group is conceivable but not specifically reported for this compound.

Exploration of Oxane Ring System Transformations

Ring-Opening Processes (e.g., Lewis Acid-Mediated Cleavage)

While Lewis acid-mediated cleavage is a known reaction for cyclic ethers, no specific studies on this process for this compound have been identified. Such reactions typically involve coordination of the Lewis acid to the ring oxygen, followed by nucleophilic attack, leading to ring opening.

Rearrangement Reactions

There is no information available on rearrangement reactions specific to this compound.

Radical Chemistry and Oxidative Transformations of this compound

Specific studies on the radical chemistry and oxidative transformations of this compound are absent from the scientific literature. General principles of radical reactions on cyclic ethers and oxidation of secondary alcohols are known but cannot be specifically applied to this molecule without experimental data.

Due to the lack of specific research on "this compound," a detailed article fulfilling the user's request cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Hydroxyoxane 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR spectra provide foundational information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Hydroxyoxane-3-carbonitrile is expected to show distinct signals for each of the nine protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrile groups. Protons on carbons directly attached to the ether oxygen (C2 and C6) and the hydroxyl-bearing carbon (C4) would appear further downfield. libretexts.orgpearson.com The hydroxyl proton (4-OH) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the six unique carbon atoms in the molecule. libretexts.org The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. libretexts.orgoregonstate.edu The carbons attached to the electronegative oxygen atoms (C2, C4, C6) will be deshielded and appear downfield compared to the unsubstituted C5 carbon. libretexts.orglibretexts.org The carbon bearing the hydroxyl group (C4) would be significantly shifted downfield. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

Disclaimer: The following data is predicted based on established chemical shift correlations and may differ from experimental values.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |

| 2 | 3.5 - 4.0 | 65 - 75 | Multiplet |

| 3 | 2.8 - 3.2 | 35 - 45 | Multiplet |

| 4 | 4.0 - 4.5 | 60 - 70 | Multiplet |

| 4-OH | Variable (e.g., 2.0 - 5.0) | - | Broad Singlet |

| 5 | 1.5 - 2.0 | 25 - 35 | Multiplet |

| 6 | 3.4 - 3.9 | 60 - 70 | Multiplet |

| C≡N | - | 115 - 120 | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the tracing of the proton connectivity around the oxane ring, for example, showing a correlation between the protons on C5 and their neighbors on C4 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. youtube.com It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum, for instance, confirming the assignment of the proton at C4 with the carbon at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This technique would be particularly useful for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the hydroxyl and nitrile groups by observing spatial proximities between their respective neighboring protons.

While ¹H and ¹³C are the most commonly observed nuclei, NMR studies of other nuclei like ¹⁷O can provide direct insight into specific functional groups. Oxygen has one NMR-active isotope, ¹⁷O, but its very low natural abundance (0.038%) and quadrupolar nature make it difficult to observe without isotopic enrichment. adichemistry.com By synthesizing this compound using ¹⁷O-enriched water or other reagents, it would be possible to directly observe the two distinct oxygen environments: the hydroxyl oxygen and the ether oxygen of the oxane ring. adichemistry.com This would provide definitive evidence for the presence and electronic environment of these oxygen atoms. bbec.ac.in

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy measures the absorption of energy corresponding to the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from its key functional groups. A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded alcohol group. adichemistry.comorgchemboulder.com The nitrile group (C≡N) would give rise to a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹, a region with few other interfering absorptions. libretexts.orgusc.eduspectroscopyonline.com The C-O-C stretching of the saturated ether ring is expected to produce a strong absorption in the 1150-1050 cm⁻¹ region. libretexts.orglmu.edu Additionally, C-H stretching vibrations from the CH₂ and CH groups would appear around 2960-2850 cm⁻¹. lmu.edu

Raman Spectrometry: In Raman spectroscopy, the C≡N triple bond, being relatively non-polar, is expected to show a strong and sharp signal, complementing the IR data. The symmetric vibrations of the oxane ring would also be Raman active.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |

| Alcohol | O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alkane | C-H stretch | 2960 - 2850 | Medium to Strong |

| Nitrile | C≡N stretch | 2260 - 2220 | Medium, Sharp |

| Ether | C-O-C stretch | 1150 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ionized fragments. For this compound (C₆H₉NO₂), the nominal molecular weight is 127.

Under electron ionization (EI), a molecular ion peak (M⁺˙) at m/z = 127 would be expected, although it may be weak. The fragmentation pattern would likely involve several key pathways:

Loss of a hydrogen radical: A peak at m/z = 126 ([M-1]⁺) is common for nitriles due to the loss of the α-hydrogen. libretexts.orgwhitman.edu

Loss of the nitrile group: Cleavage of the C-CN bond would result in a fragment at m/z = 101.

Loss of water: Dehydration of the alcohol functional group would lead to a fragment at m/z = 109 ([M-18]⁺).

Alpha-cleavage: A characteristic fragmentation of cyclic ethers involves cleavage of the bond adjacent to the ether oxygen, followed by ring opening. This would lead to a series of smaller fragment ions. aip.orgresearchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

| 127 | [C₆H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [C₆H₈NO₂]⁺ | Loss of H˙ (α to nitrile) |

| 109 | [C₆H₇N]⁺˙ | Loss of H₂O |

| 101 | [C₅H₉O₂]⁺ | Loss of ˙CN |

| 98 | [C₅H₆O₂]⁺˙ | Loss of HCN |

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

The definitive determination of the three-dimensional atomic arrangement of this compound in its solid state is achieved through single-crystal X-ray diffraction. nih.govcam.ac.uk This powerful analytical technique provides the most precise and unambiguous data on the molecule's conformation, the stereochemical relationship of its substituents, and the nature of its intermolecular interactions within a crystal lattice. nih.gov

X-ray crystallography works by passing a beam of X-rays through a single, high-quality crystal of the compound. nih.gov The ordered arrangement of atoms within the crystal diffracts the X-rays, producing a unique diffraction pattern of spots. cam.ac.uk By analyzing the position and intensity of these spots, researchers can calculate a three-dimensional map of the electron density within the crystal and, from that, build an atomic model of the molecule. nih.gov

For this compound, a crystallographic study would provide critical insights into several key structural features:

Conformation of the Oxane Ring: The six-membered oxane ring is not planar. X-ray analysis would precisely determine its preferred conformation in the solid state, which is typically a chair conformation to minimize steric strain. It would define the exact bond lengths, bond angles, and torsional angles of the ring system.

Stereochemistry of Substituents: The analysis would unequivocally establish the relative stereochemistry of the hydroxyl (-OH) and nitrile (-CN) groups at the C4 and C3 positions, respectively. It would confirm whether they are arranged in a cis or trans configuration and specify their positions as either axial or equatorial on the oxane ring.

Intermolecular Interactions: Understanding the crystal packing reveals the non-covalent forces that govern the compound's solid-state architecture. nih.gov For this compound, hydrogen bonding is expected to be a dominant interaction, with the hydroxyl group acting as a hydrogen bond donor to acceptor atoms on neighboring molecules, such as the oxygen of the oxane ring, the nitrogen of the nitrile group, or the oxygen of another hydroxyl group. cam.ac.uk These interactions dictate physical properties like melting point and solubility.

The refinement of the crystal structure results in quality-of-fit indicators, such as the R-value (or R-factor), which measures the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org Lower R-values signify a better fit and a more reliable structure determination.

While specific experimental data for this compound is not publicly available, a typical crystallographic data table for a small organic molecule of this nature would include the parameters shown below.

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₆H₉NO₂ |

| Formula Weight | The mass of one mole of the compound ( g/mol ). | 127.14 |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 98.5°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 676.5 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal (g/cm³). | 1.248 g/cm³ |

| R-Value | A measure of the goodness of fit of the model to the data. | 0.045 |

This table is representative of typical data obtained from a single-crystal X-ray diffraction experiment and does not represent published data for this compound.

Computational and Theoretical Studies on 4 Hydroxyoxane 3 Carbonitrile

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))

No published studies were found that specifically detail the quantum chemical investigations of 4-Hydroxyoxane-3-carbonitrile.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and other reactivity descriptors for this compound are not available in the existing literature.

Reaction Pathway and Transition State Analysis

There is no available research detailing the computational analysis of reaction pathways or transition states involving this compound.

Conformational Analysis and Stereochemical Prediction

While conformational analyses of related tetrahydropyran (B127337) structures have been performed, specific computational studies predicting the stable conformers and stereochemistry of this compound are not documented.

Molecular Modeling and Simulation Approaches

Dedicated molecular modeling and simulation studies for this compound have not been reported.

Force Field Development and Parameterization

No literature was found concerning the development or parameterization of specific force fields for use in simulations of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

There are no published molecular dynamics simulation studies that describe the dynamic behavior of this compound in various environments.

Applications and Synthetic Utility of 4 Hydroxyoxane 3 Carbonitrile in Modern Organic Chemistry

Employment as Versatile Building Blocks in Complex Organic Synthesis

The utility of 4-Hydroxyoxane-3-carbonitrile as a versatile building block stems from the presence of its orthogonal functional groups, which can be selectively manipulated to construct intricate molecular frameworks. Organic chemists leverage such building blocks to streamline the synthesis of complex target molecules, including natural products and pharmaceutically active compounds. The tetrahydropyran (B127337) core is a common motif in many biologically active molecules, and the hydroxyl and nitrile moieties of this compound offer convenient handles for elaboration.

Nitro compounds, for instance, are recognized as versatile building blocks for synthesizing pharmaceutically relevant substances due to the diverse reactivity of the nitro group. frontiersin.org Similarly, the nitrile group in this compound can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide array of derivatives. The hydroxyl group can be acylated, alkylated, or oxidized to a ketone, further expanding its synthetic potential. This dual functionality allows for a modular approach to complex synthesis, where different fragments can be coupled to the this compound core.

The following table illustrates the potential transformations of the functional groups in this compound, highlighting its versatility as a synthetic intermediate.

| Functional Group | Reagent/Condition | Product Functional Group |

| Nitrile (-CN) | H3O+, Δ | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | H2, Raney Ni | Amine (-CH2NH2) |

| Nitrile (-CN) | Grignard Reagent (RMgX) | Ketone (-C(O)R) |

| Hydroxyl (-OH) | Acyl Chloride, Pyridine | Ester (-OC(O)R) |

| Hydroxyl (-OH) | Alkyl Halide, Base | Ether (-OR) |

| Hydroxyl (-OH) | PCC, CH2Cl2 | Ketone (=O) |

Contributions to Method Development in Organic Synthesis

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. Substituted tetrahydropyrans, such as this compound, can serve as model substrates for the development and optimization of new chemical reactions. For example, the Prins cyclization, a reaction between an alkene and an aldehyde, is a well-established method for the synthesis of 4-hydroxytetrahydropyrans. organic-chemistry.org The stereoselective synthesis of highly substituted tetrahydropyrans remains an active area of research, and compounds like this compound can be used to explore the scope and limitations of new catalytic systems for such transformations.

Furthermore, the presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom in the nitrile group allows for the investigation of intramolecular reactions. For instance, under specific conditions, the hydroxyl group could potentially add to the nitrile group, leading to the formation of a cyclic imino ether, which could then be further transformed. Such studies contribute to the fundamental understanding of reactivity and selectivity in organic reactions.

Intermediacy in the Synthesis of Scaffolds for Materials Science

The unique electronic and structural features of nitrile-containing compounds make them valuable intermediates in the synthesis of materials with interesting optical and electronic properties. While direct applications of this compound in materials science are not extensively documented, its structural motifs are found in more complex molecules with such applications. For example, derivatives of 1,5-naphthyridine, which can be synthesized from precursors with cyano groups, have been investigated for their use in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry. researchgate.net

The nitrile group can be a precursor to conjugated systems through various chemical transformations. The ability to introduce a polar hydroxyl group and a rigid tetrahydropyran ring could influence the solid-state packing and bulk properties of resulting materials. The synthesis of organoalkoxysilanes, which are versatile organic-inorganic building blocks, often involves the functionalization of a core molecule that could potentially be derived from a precursor like this compound. nih.gov

Role in Chemical Transformations of Advanced Functionalities

The hydroxyl and nitrile groups of this compound are considered "advanced functionalities" in the sense that they can be readily converted into a multitude of other chemical groups. The nitrile group is a particularly versatile functional group in organic synthesis. It can be transformed into amines, amides, carboxylic acids, aldehydes, and ketones, making it a synthetic equivalent of several other functionalities.

The following table summarizes some of the key chemical transformations of the nitrile group, which are applicable to this compound.

| Transformation | Reagents | Resulting Functional Group |

| Hydrolysis (acidic) | H2SO4, H2O, Δ | Carboxylic Acid |

| Hydrolysis (basic) | NaOH, H2O, Δ | Carboxylate Salt |

| Reduction to Amine | LiAlH4 or H2/catalyst | Primary Amine |

| Partial Reduction to Aldehyde | DIBAL-H | Aldehyde |

| Reaction with Grignard Reagents | RMgX then H3O+ | Ketone |

| Cycloaddition Reactions | Azides | Tetrazole |

These transformations allow chemists to introduce a wide range of functionalities into a molecule, starting from a single nitrile precursor. For instance, the reduction of the nitrile to a primary amine would yield 3-(aminomethyl)-oxane-4-ol, a bifunctional compound that could be used in the synthesis of polymers or as a ligand for metal catalysts. The hydrolysis to a carboxylic acid would produce 4-hydroxyoxane-3-carboxylic acid, a precursor for polyesters or other ester-containing molecules. This chemical flexibility underscores the importance of this compound as a valuable intermediate in synthetic organic chemistry.

Future Prospects and Emerging Research Frontiers in 4 Hydroxyoxane 3 Carbonitrile Chemistry

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry is revolutionizing the synthesis of complex molecules, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. bohrium.comspringerprofessional.deacs.org The application of flow chemistry to the synthesis of 4-Hydroxyoxane-3-carbonitrile and its derivatives holds considerable promise for overcoming challenges associated with reaction efficiency and scalability. researchgate.net

Flow chemistry enables precise control over temperature, pressure, and reaction times, which is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. bohrium.comneuroquantology.com For the synthesis of substituted tetrahydropyrans, flow processes can facilitate reactions that are difficult to control in batch, leading to higher yields and purities. acs.org The integration of in-line purification and analysis techniques within a flow system can further streamline the synthesis process, allowing for real-time optimization and quality control. researchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry, are set to accelerate the discovery and development of new derivatives of this compound. nih.govyoutube.com These systems can perform numerous reactions in parallel, enabling high-throughput screening of different catalysts, reagents, and reaction conditions. nih.govrsc.org This automated approach can significantly reduce the time and resources required to identify optimal synthetic routes and to build libraries of analogues for biological screening. nih.gov

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Analogues

| Feature | Advantage in Flow Chemistry | Implication for this compound Synthesis |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Better control of exothermic reactions, reducing byproduct formation. |

| Mixing | Rapid and efficient mixing of reagents. | Increased reaction rates and improved yields. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents. | Safer handling of potentially reactive intermediates. |

| Scalability | Seamless scaling from laboratory to production scale. | Facilitates the large-scale production of key intermediates. |

| Automation | Amenable to full automation and integration with in-line analytics. | Enables high-throughput optimization and library synthesis. |

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov This field has opened up new avenues for studying biological systems, and the tetrahydropyran (B127337) scaffold, present in this compound, offers a potential platform for the development of novel bio-orthogonal probes. researchgate.net

The development of this compound derivatives functionalized with bio-orthogonal handles, such as azides or alkynes, could enable their use in "click chemistry" reactions for labeling biomolecules in living cells. nih.gov These probes could be designed to be "turn-on" fluorescent sensors, where the fluorescence is activated upon reaction with a specific biological target, minimizing background signal and allowing for high-contrast imaging. researchgate.netnih.govnih.gov

The challenge lies in designing tetrahydropyran-based probes that are stable, non-toxic, and exhibit favorable kinetics for bio-orthogonal reactions. nih.gov The structural diversity that can be achieved around the this compound core could be leveraged to fine-tune the properties of these probes for specific biological applications, such as imaging cellular processes or for targeted drug delivery. acs.org

Table 2: Key Considerations for Designing Tetrahydropyran-Based Bio-orthogonal Probes

| Parameter | Desired Characteristic | Rationale |

| Reactivity | High reaction rate with the bio-orthogonal partner. | Enables labeling at low concentrations typical in biological systems. |

| Stability | Stable in aqueous physiological conditions. | Prevents degradation before reaching the target. |

| Biocompatibility | Non-toxic to living cells and organisms. | Essential for applications in living systems. |

| Fluorogenic Properties | Low background fluorescence, high turn-on ratio upon reaction. | Improves signal-to-noise for cellular imaging. nih.govnih.gov |

| Cell Permeability | Ability to cross cell membranes for intracellular targets. | Crucial for studying internal cellular components. |

Advanced Characterization Techniques and Data Science Integration

A deep understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is crucial for elucidating reaction mechanisms and predicting biological activity. Advanced characterization techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS), are powerful tools for this purpose. sciopen.comchemrxiv.orgmdpi.com These techniques can provide detailed information about stereochemistry, conformation, and intermolecular interactions.

The integration of computational chemistry with experimental data is becoming increasingly important for understanding complex chemical systems. grnjournal.usrsc.orgrsc.org Quantum mechanical calculations can be used to model reaction pathways, predict spectroscopic properties, and rationalize observed stereoselectivities in the synthesis of substituted tetrahydropyrans. rsc.org

Furthermore, the application of data science and machine learning is set to revolutionize the field of chemical synthesis. nih.govresearchgate.netiscientific.org Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. chemrxiv.orgnih.gov For the synthesis of this compound, data-driven approaches could be used to accelerate the discovery of more efficient and selective catalysts and reaction conditions. ethernet.edu.et

Table 3: Synergistic Application of Advanced Techniques

| Technique | Contribution to this compound Research |

| Advanced NMR | Elucidation of complex stereochemistry and conformational analysis of isomers. nih.gov |

| High-Resolution MS | Precise determination of molecular formulas and fragmentation patterns for structural confirmation. chemrxiv.orgmdpi.com |

| Computational Chemistry | Modeling of transition states and reaction pathways to understand and predict selectivity. grnjournal.usrsc.org |

| Machine Learning | Prediction of optimal reaction conditions and catalyst performance from large datasets. nih.govresearchgate.net |

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, using renewable resources, and employing environmentally benign reaction conditions. The sustainable synthesis of this compound is a key area for future research.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. researchgate.netnih.gov The development of enzymatic routes to chiral 4-hydroxytetrahydropyrans could provide a more sustainable alternative to traditional chemical methods. rsc.orgresearchgate.netbristol.ac.uk Similarly, photocatalysis, which uses light to drive chemical reactions, offers a green approach to activating molecules and forming new chemical bonds. nih.govresearchgate.netacs.org The application of photocatalysis to the synthesis of functionalized tetrahydropyran rings is an active area of research.

Table 4: Green Chemistry Strategies for this compound Synthesis

| Strategy | Description | Potential Impact |

| Biocatalysis | Use of enzymes to catalyze specific reactions. | High stereoselectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov |

| Photocatalysis | Utilization of light to promote chemical transformations. | Energy-efficient and can enable novel reaction pathways. researchgate.netacs.org |

| Renewable Feedstocks | Sourcing starting materials from biomass. | Reduced reliance on fossil fuels and lower carbon footprint. researchgate.netnih.gov |

| Reusable Catalysts | Development of catalysts that can be easily recovered and reused. | Lower costs and reduced generation of metal waste. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Hydroxyoxane-3-carbonitrile in high purity?

- Methodology : The compound can be synthesized via cyclization of precursors such as substituted oxane derivatives. A common approach involves reacting hydroxyl-containing intermediates with nitrile donors (e.g., malononitrile) under reflux conditions with a base (e.g., pyridine) to promote cyclization. Purification is typically achieved via recrystallization using ethanol-toluene mixtures or column chromatography with silica gel .

- Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity to enhance yield. Evidence from analogous chromene-carbonitrile syntheses suggests that microwave-assisted methods may reduce reaction time .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- FT-IR : Identify characteristic peaks for -OH (~3320 cm⁻¹), nitrile (-C≡N, ~2185 cm⁻¹), and carbonyl (C=O, ~1670 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign resonances for the oxane ring protons (δ 3.7–4.5 ppm) and nitrile carbon (δ ~115 ppm). Compare with computed chemical shifts from DFT studies .

- Validation : Cross-reference data with structurally similar compounds (e.g., chromene-carbonitriles) to resolve ambiguities .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in determining the 3D structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For twinned crystals, employ twin-law matrices and HKLF5 data format in SHELXTL. Key parameters:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .

- Refinement : Apply restraints for disordered hydroxyl groups and validate via R-factor convergence (<5%) .

- Case Study : A related chromene-carbonitrile structure (C17H14N2O3) was resolved using SHELXL-2018, with a final R-value of 0.045 .

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic additions?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nitrile reactivity at the 3-position, while protic solvents (e.g., ethanol) may stabilize oxyanion intermediates .

- Catalysts : K2CO3 or DBU can enhance nucleophilic attack on the nitrile group. For example, propargyl bromide reactions with carbonitriles proceed efficiently under basic conditions .

- Mechanistic Insight : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution, guiding regioselectivity analysis .

Q. How can contradictory spectral or crystallographic data in literature be systematically resolved?

- Methodology :

- Cross-Validation : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC protocols).

- Data Mining : Compare crystallographic parameters (e.g., bond lengths, angles) with databases like Cambridge Structural Database (CSD) .

- Statistical Tools : Use principal component analysis (PCA) to identify outliers in reported NMR or XRD datasets .

Q. What computational methods predict the electronic properties of this compound for materials science applications?

- Methodology :

- DFT Studies : Calculate HOMO-LUMO gaps (e.g., using Gaussian 16 with M06-2X/def2-TZVP) to assess charge-transfer potential.

- Molecular Dynamics : Simulate solvent interactions to optimize solubility for OLED applications .

- Case Study : Chromene-carbonitriles exhibit HOMO-LUMO gaps of ~3.5 eV, suggesting suitability as organic semiconductors .

Methodological Tables

| Analytical Technique | Key Parameters | Application Example |

|---|---|---|

| SC-XRD | R-factor, twin laws, resolution | Resolving oxane ring conformation |

| FT-IR | Peak assignments (C≡N, C=O) | Confirming nitrile functionalization |

| DFT Calculations | HOMO-LUMO, Mulliken charges | Predicting reactivity trends |

| Synthetic Route | Yield Optimization | Reference |

|---|---|---|

| Cyclization with pyridine | Reflux, 12 hr, ethanol-toluene mix | 72% yield for chromene-carbonitrile |

| Microwave-assisted | 100°C, 30 min, DMF solvent | 85% yield (analogous systems) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.